molecular formula C8H8BrNO2 B3022597 Methyl 5-amino-2-bromobenzoate CAS No. 6942-37-6

Methyl 5-amino-2-bromobenzoate

Cat. No. B3022597
CAS RN: 6942-37-6
M. Wt: 230.06 g/mol
InChI Key: OFDWPQOLEQDJIX-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-bromobenzoate is a chemical compound with the molecular formula C8H8BrNO2 . It acts as a potential PqsD inhibitor against pseudomonas aeruginosa infections . It is also used in the preparation of hepatitis C virus NS5b RNA polymerase inhibitors and is involved in plant growth-regulator activity .


Synthesis Analysis

Good quality single crystal of organic Methyl 2-amino-5-bromobenzoate (M2A5B) was grown using slow evaporation solution growth technique . The grown crystal was confirmed by single crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of Methyl 2-amino-5-bromobenzoate consists of zigzag chains running along the b-axis direction . The molecules are linked by N-H…O bonds . The nonlinear optical single crystal of M2A5B grown by Sankaranarayanan-Ramasamy (SR) Unidirectional growth method shows good optical transparency and mechanical stability .


Chemical Reactions Analysis

Methyl 2-amino-5-bromobenzoate can be used for the synthesis of 2-benzamidobenzoic acids, which are known FabH inhibitors . The derivatives also inhibit PqsD, the pqs quorum sensing (QS) system of Pseudomonas aeruginosa, involving the production of a number of virulence factors and biofilm formation .


Physical And Chemical Properties Analysis

Methyl 2-amino-5-bromobenzoate has a density of 1.6±0.1 g/cm3, a boiling point of 286.3±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 52.5±3.0 kJ/mol and a flash point of 126.9±21.8 °C . Its index of refraction is 1.601 and its molar refractivity is 50.0±0.3 cm3 .

Safety and Hazards

Methyl 2-amino-5-bromobenzoate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Methyl 2-amino-5-bromobenzoate may be used in the synthesis of various compounds, including methyl 5-bromo-2-(1H-pyrrol-1-yl)benzoate, methyl 5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}-benzoate, (2-{[4-bromo-2-(methoxycarbonyl)phenyl]amino}-2-oxoethoxy)acetic acid, and 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one . These compounds have potential applications in various fields, indicating promising future directions for the use of Methyl 2-amino-5-bromobenzoate.

properties

IUPAC Name

methyl 5-amino-2-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDWPQOLEQDJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30288758
Record name methyl 5-amino-2-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-2-bromobenzoate

CAS RN

6942-37-6
Record name 6942-37-6
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Record name methyl 5-amino-2-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30288758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-amino-2-bromobenzoate
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Synthesis routes and methods I

Procedure details

Methyl 2-bromo-5-nitrobenzoate (25.3 g, 97.3 mmol) was dissolved in anhydrous methanol (500 mL), tin (II) chloride (93.3 g, 487 mmol) was added thereto, and then the reaction mixture was refluxed for 2 hours. The reaction mixture was cooled down, ethyl acetate (500 mL) and water (100 mL) were added thereto, the mixture was neutralized with 4N aqueous sodium hydroxide solution, and then filtered on celite. The filtrate was concentrated under reduced pressure, ethyl acetate (200 mL) was added thereto, and then the mixture was washed with saturated aqueous sodium hydrogen carbonate solution (200 mL, twice), water (200 mL), and saturated brine (200 mL) successively. The organic layer was dried over anhydrous magnesium sulfate and the solvent was removed under reduced pressure to give the titled reference compound (21.0 g) as a pale yellow oil. (Yield 94%)
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
93.3 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
94%

Synthesis routes and methods II

Procedure details

5-Amino-2-bromobenzoic acid (10.8 g, 50 mmol) was dissolved in methanol (100 mL). Conc. H2SO4 (2 mL) was added slowly and the reaction mixture heated to reflux for 4 h. The mixture was concentrated and the residue was allowed to cool to room temperature. It was poured over crushed ice. The organic product was extracted using diethyl ether (2×200 mL). The organic extract was washed with water, 10% aqueous NaHCO3, dried (anhydrous Na2SO4) and concentrated to get the title compound.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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